![molecular formula C20H18ClN3O3 B2646592 N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide CAS No. 898411-34-2](/img/structure/B2646592.png)
N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Overview
Description
This compound is a complex organic molecule that contains several interesting structural features, including a chlorobenzyl group, a tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl group, and an oxalamide group . These groups are common in many biologically active compounds and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with multiple rings and functional groups . The presence of nitrogen in the rings suggests that it might exhibit tautomeric forms . The chlorobenzyl group is likely to be a significant contributor to the compound’s overall properties, including its reactivity and possible biological activity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the chlorobenzyl group could increase its lipophilicity, while the oxalamide group could contribute to its acidity .Scientific Research Applications
Antimicrobial Activity
Compounds similar to “N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide” have shown antimicrobial activity . For example, N-(2-Chlorobenzyl)-substituted hydroxamate, a similar compound, has been identified as an inhibitor of 1-deoxy-d-xylulose 5-phosphate synthase (DXS), with an IC50 value of 1.0 μM. This compound inhibited the growth of Haemophilus influenzae .
Anti-inflammatory Activity
Pyrrolopyrazine derivatives, which include the compound , have demonstrated anti-inflammatory properties . This makes them potentially useful in the treatment of conditions characterized by inflammation.
Antiviral Activity
Both pyrrolopyrazine and indole derivatives have shown antiviral activities . They could potentially be used in the development of new antiviral drugs.
Antifungal Activity
Pyrrolopyrazine derivatives have also exhibited antifungal activities . This suggests potential applications in the treatment of fungal infections.
Antioxidant Activity
These compounds have demonstrated antioxidant properties . Antioxidants are crucial in protecting the body from damage by free radicals, and thus these compounds could have potential health benefits.
Antitumor Activity
Pyrrolopyrazine derivatives have shown antitumor activities . This suggests that they could potentially be used in cancer treatment.
Kinase Inhibitory Activity
Pyrrolopyrazine derivatives have shown activity on kinase inhibition . Kinase inhibitors are often used in the treatment of cancer and inflammatory diseases.
Drug Discovery Research
The structure of pyrrolopyrazine is an attractive scaffold for drug discovery research . This means that it could potentially be used as a starting point for the development of new drugs.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(2-chlorophenyl)methyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c21-16-6-2-1-4-13(16)11-22-19(26)20(27)23-15-8-12-5-3-7-24-17(25)10-14(9-15)18(12)24/h1-2,4,6,8-9H,3,5,7,10-11H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAZWZDKDDVEDHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC=CC=C4Cl)CC(=O)N3C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-chlorobenzyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide |
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